Technical Guide: Structure Elucidaof 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid
Technical Guide: Structure Elucidaof 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the structure elucidation of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive approach based on established synthetic methodologies and predictive spectroscopic analysis. The guide provides a detailed experimental protocol for its synthesis via an Ullmann condensation reaction. Furthermore, it tabulates the expected quantitative data from core analytical techniques—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—derived from the analysis of its structural precursors and related molecules. This document serves as a practical reference for researchers involved in the synthesis and characterization of novel diarylamine derivatives.
Introduction
2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6) is a diarylamine derivative with a molecular formula of C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure, featuring two carboxylic acid moieties and a methoxy group, suggests its potential as a versatile building block in the development of new therapeutic agents.[2] Compounds of this class, N-aryl anthranilic acids, are known for a range of biological activities, including anti-inflammatory properties. The elucidation of its precise chemical structure is paramount for ensuring the purity, stability, and efficacy of any subsequent drug candidates. This guide details a reliable synthetic route and the analytical methodologies required for its structural confirmation.
Proposed Synthesis
The synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can be effectively achieved through an Ullmann condensation. This classic cross-coupling reaction is well-suited for the formation of the C-N bond between an aryl halide and an amine, promoted by a copper catalyst.[3][4][5][6] In this proposed synthesis, 2-amino-3-methoxybenzoic acid is coupled with 2-chlorobenzoic acid.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Synthetic workflow for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acid derivatives.[1][7][8]
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Reactant Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Catalyst and Solvent Addition : To the flask, add a catalytic amount of cupric oxide (0.1 eq) and copper(I) bromide (0.1 eq). Add N-methyl-2-pyrrolidone (NMP) as the solvent to create a stirrable slurry.
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Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
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Work-up : After cooling to room temperature, dilute the reaction mixture with water. The solution should be warmed gently to dissolve any precipitated salts. Acidify the solution with an excess of acetic acid or dilute hydrochloric acid to precipitate the crude product.
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Purification : Collect the crude product by vacuum filtration and wash thoroughly with boiling water to remove inorganic impurities. Further purification can be achieved by dissolving the crude product in an aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, followed by filtration. The product is then re-precipitated by acidifying the hot filtrate with acetic acid. The final product can be obtained as fine crystals after recrystallization from an ethanol-water mixture.
Structure Elucidation
The confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Logical workflow for the structure elucidation of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound. For 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (C₁₅H₁₃NO₅), the expected molecular ion peak [M]⁺ would be observed at m/z 287.27.
| Technique | Expected Observation | Inference |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 286.07 or [M+H]⁺ at m/z 288.08 | Confirms the molecular weight of 287.27 g/mol . |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Secondary Amine) | 3400-3300 (sharp) | Stretching |
| C=O (Carboxylic Acid) | 1720-1680 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Methoxy/Carboxyl) | 1320-1210 | Stretching |
| C-N (Amine) | 1350-1250 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on the analysis of its precursors and related structures.[9][10][11][12][13][14][15]
3.3.1. ¹H NMR Spectroscopy
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |
| -NH- | 9.0 - 10.0 | Singlet (broad) | 1H |
| Aromatic Protons | 6.5 - 8.2 | Multiplets | 7H |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
3.3.2. ¹³C NMR Spectroscopy
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -C=O (Carboxylic) | 165 - 175 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H / C-C | 110 - 140 |
| -OCH₃ | 55 - 65 |
Conclusion
The structure of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can be reliably synthesized via an Ullmann condensation and its structure unequivocally confirmed through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The provided experimental protocol and tabulated predictive data serve as a robust guide for researchers in the synthesis and characterization of this and structurally related compounds. The absence of published biological data precludes the inclusion of signaling pathway information at this time. This guide provides a foundational framework for future studies on the applications of this compound in medicinal chemistry and drug development.
References
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- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
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